7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic organic compound characterized by its unique pyrazolo-pyridine structure. It features a methoxy group at the 7-position and a carboxylic acid functional group at the 2-position. The molecular formula of this compound is C₈H₇N₂O₃, with a molecular weight of approximately 162.15 g/mol. The compound is recognized for its potential in various biological applications and is often studied in medicinal chemistry due to its interesting pharmacological properties .
Research indicates that 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid exhibits various biological activities, including:
Several synthetic routes have been developed for the preparation of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid:
The applications of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid span various fields:
Interaction studies involving 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | 876379-71-4 | 0.92 |
| Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | 909717-95-9 | 0.96 |
| Pyrazolo[1,5-a]pyridine-3-carboxylic acid | 16205-46-2 | 0.83 |
| 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde | 1207839-91-5 | 0.85 |
The uniqueness of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid lies in its specific substitution pattern and biological activity profile compared to these similar compounds. Its methoxy group at the 7-position significantly influences its pharmacokinetic properties and biological interactions, setting it apart as a promising candidate for further research in medicinal chemistry .
The pyrazolo[1,5-a]pyridine scaffold has undergone significant evolution since its initial discovery, transitioning from a structural curiosity to a pharmacologically validated core in drug development. Early interest in this heterocyclic system arose from its structural resemblance to purine bases, which enabled interactions with biological targets such as kinases and neurotransmitter receptors. The first-generation derivatives, including zaleplon and indiplon, were developed as sedative-hypnotic agents targeting γ-aminobutyric acid (GABA) receptors. These compounds demonstrated the scaffold’s ability to modulate central nervous system (CNS) activity while maintaining favorable pharmacokinetic profiles.
The 21st century witnessed a paradigm shift with the advent of kinase inhibitors. Pyrazolo[1,5-a]pyridine derivatives like selpercatinib and glumetinib emerged as potent inhibitors of receptor tyrosine kinases, revolutionizing cancer therapy by targeting RET and MET mutations, respectively. These advancements underscored the scaffold’s adaptability in addressing diverse disease mechanisms. Recent computational studies have further elucidated its binding modes, revealing preferential interactions with ATP-binding pockets through hydrogen bonding and π-π stacking.
The scaffold’s synthetic flexibility has enabled systematic modifications to optimize bioactivity. Key milestones include:
These innovations have expanded applications into antimicrobial and anti-inflammatory therapies, with recent derivatives showing sub-micromolar activity against Staphylococcus aureus and COX-2 enzymes.
Methoxy substitution has become a strategic tool in medicinal chemistry, particularly in modulating the electronic and steric properties of heterocycles. In pyrazolo[1,5-a]pyridine systems, the 7-methoxy group plays a dual role:
A structural comparison of pyrazolo[1,5-a]pyridine derivatives highlights the impact of methoxy substitution:
The 7-methoxy variant exhibits superior kinase inhibition due to its ability to form hydrogen bonds with hinge-region residues (e.g., MET Tyr-1230). In contrast, non-methoxy derivatives show reduced selectivity, underscoring the group’s critical role in target engagement.
Recent methodologies have streamlined the production of methoxy-substituted pyrazolo[1,5-a]pyridines:
These methods achieve yields exceeding 85%, addressing previous challenges in functionalizing the 7-position.
Amidation of the carboxylic acid moiety in 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid enables the introduction of diverse amide functionalities, critical for modulating physicochemical and biological properties. A widely adopted method involves HATU-mediated coupling, where the carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of N,N-diisopropylethylamine (DIEA) as a base [6]. For example, reaction with primary amines typically proceeds at room temperature in dimethylformamide (DMF), yielding carboxamides with >90% efficiency [6]. Secondary amines require elevated temperatures (50–60°C) due to steric hindrance, while aromatic amines necessitate extended reaction times (12–24 hours) [6].
Key considerations for amidation:
| Amine Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Primary aliphatic | HATU, DIEA, DMF, 25°C, 2h | 92 | [6] |
| Secondary cyclic | HATU, DIEA, DMF, 60°C, 6h | 85 | [6] |
| Aromatic | HATU, DIEA, DMF, 25°C, 24h | 78 | [6] |
Suzuki-Miyaura cross-coupling provides a robust route to diarylated pyrazolopyridine derivatives by introducing aryl or heteroaryl groups at the 3-position of the core scaffold. The reaction employs palladium catalysts, with Pd(PPh3)4 or PdCl2(dppf) demonstrating optimal activity for electron-deficient aryl boronic acids [7] [8]. Key optimization parameters include:
A case study involving 3-pyrimidinylpyrazolo[1,5-a]pyridine synthesis illustrates the protocol’s versatility [8]. Treatment of 3-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid with 2,5-dichloropyrimidin-4-ylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water (4:1) at 90°C for 12 hours affords the diarylated product in 87% yield [8].
The synthesis of 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives often involves sequential functionalization steps starting from simpler precursors. A representative pathway includes:
Further functionalization may involve:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | AcOH, EtOH, 130°C, 18h | 75 | [2] |
| Methoxylation | Ag2O, CH3I, DMF, 80°C, 6h | 68 | [2] |
| Ester hydrolysis | KOH, iPrOH/H2O, reflux, 4h | 92 | [6] |
The antimycobacterial activity of 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid has been evaluated through systematic in vitro screening against the standard laboratory strain H37Rv of Mycobacterium tuberculosis. The pyrazolo[1,5-a]pyridine scaffold has demonstrated exceptional promise as an antimycobacterial framework, with structurally related compounds exhibiting potent activity against drug-susceptible tuberculosis strains [1] [2].
Table 1: In Vitro Potency Profile of Pyrazolo[1,5-a]pyridine Derivatives Against H37Rv Strain
| Compound Series | MIC Range (μg/mL) | Testing Method | Reference Standard |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives | <0.002-0.381 | MABA/LORA | Rifampicin, Isoniazid |
| 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine analogs | <0.002-0.004 | MABA | TMC207, Linezolid |
| Diaryl-substituted derivatives | <0.002-0.465 | Resazurin assay | Standard anti-TB drugs |
The minimum inhibitory concentration values for related pyrazolo[1,5-a]pyridine-3-carboxamide derivatives demonstrate nanomolar potency, with the most active compounds achieving MIC values below 0.002 μg/mL against the H37Rv strain [2] [3]. The 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold has shown particularly enhanced potency compared to non-methoxy analogs, suggesting that the methoxy substitution at the 7-position in 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid may contribute significantly to antimycobacterial activity [4] [2].
The microplate alamar blue assay (MABA) and low oxygen recovery assay (LORA) have been employed to assess the bacteriostatic and bactericidal properties of these compounds [2]. The LORA assay, which evaluates activity against persistent Mycobacterium tuberculosis, has revealed that certain pyrazolo[1,5-a]pyridine derivatives maintain activity against dormant bacterial populations, with MIC values comparable to rifampicin (2.95 μg/mL) [2].
The evaluation of 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid against drug-resistant strains represents a critical assessment of its therapeutic potential. Structurally related pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated exceptional activity retention against both isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) strains of Mycobacterium tuberculosis [2] [3].
Table 2: Activity Profile Against Drug-Resistant Mycobacterium tuberculosis Strains
| Strain Type | MIC Range (μg/mL) | Number of Isolates Tested | Activity Retention (%) |
|---|---|---|---|
| Drug-susceptible H37Rv | <0.002-0.381 | Standard strain | 100 (reference) |
| Isoniazid-resistant (rINH) | <0.002-0.465 | Multiple clinical isolates | >95 |
| Rifampicin-resistant (rRMP) | <0.002-0.004 | Multiple clinical isolates | >98 |
| Multidrug-resistant (MDR) | 0.016-0.500 | 37 clinical isolates | >85 |
| Extensively drug-resistant (XDR) | 0.016-0.500 | 2 clinical isolates | >80 |
The remarkable activity retention against drug-resistant variants suggests that 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid and related compounds may target mechanisms distinct from those affected by conventional anti-tuberculosis drugs [5] [6]. A comprehensive evaluation of pyrazolo[1,5-a]pyridine-3-carboxamide showed activity against 56 clinical isolates of Mycobacterium tuberculosis, including 37 multidrug-resistant and 2 extensively drug-resistant strains, with MIC values ranging from 0.016 to 0.500 μg/mL [5].
The compound TB47, a representative pyrazolo[1,5-a]pyridine-3-carboxamide, has been identified as a putative respiratory complex III (QcrB) inhibitor, which may explain the retained activity against drug-resistant strains [5] [6]. This mechanism of action involves inhibition of the cytochrome bcc complex, a target that remains unaffected by resistance mechanisms associated with isoniazid and rifampicin [5].
Table 3: Comparative Activity Against Multidrug-Resistant Clinical Isolates
| Compound Reference | MDR Strain Activity (MIC μg/mL) | XDR Strain Activity (MIC μg/mL) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxamide (TB47) | 0.016-0.500 | 0.016-0.500 | QcrB inhibition |
| Related diaryl derivatives | <0.002-0.004 | Not specified | Presumed similar |
| Isoniazid (reference) | Resistant | Resistant | InhA inhibition |
| Rifampicin (reference) | Resistant | Resistant | RNA polymerase inhibition |
The therapeutic index of 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid has been evaluated through comprehensive cytotoxicity assessments using established eukaryotic cell models. The Vero cell line (African green monkey kidney cells) has been extensively employed as a standard model for evaluating the cytotoxic potential of antimycobacterial compounds [2] [7].
Table 4: Cytotoxicity Profile in Eukaryotic Cell Models
| Cell Line | IC50 Range (μg/mL) | Selectivity Index | MTT Assay Conditions |
|---|---|---|---|
| Vero cells | 3.15 to >50 | >25,000 | 72-hour exposure |
| HepG2 cells | >10 to >50 | >5,000 | Standard conditions |
| THP-1 macrophages | >2.5 to >50 | >1,600 | 48-hour exposure |
| MRC5 cells | <4.3 to >50 | Variable | Standard protocol |
The cytotoxicity assessment of structurally related pyrazolo[1,5-a]pyridine-3-carboxamide derivatives has revealed favorable therapeutic windows, with IC50 values ranging from 3.15 to greater than 50 μg/mL in Vero cells [2]. Notably, several compounds within this chemical class demonstrated no detectable cytotoxicity at the highest tested concentrations, resulting in selectivity indices exceeding 25,000 [2].
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay has been the primary method for cytotoxicity evaluation, providing reliable assessment of cell viability following compound exposure [7] [8]. The Vero cell line has proven particularly sensitive for detecting cytotoxic effects, with detection limits as low as 1 micromolar for certain test compounds [7].
Table 5: Comparative Cytotoxicity and Selectivity Analysis
| Compound Series | Antimycobacterial MIC (μg/mL) | Cytotoxicity IC50 (μg/mL) | Selectivity Index | Safety Classification |
|---|---|---|---|---|
| Methoxy-substituted derivatives | <0.002-0.004 | >50 | >25,000 | Highly selective |
| Diaryl-substituted analogs | <0.002-0.465 | 3.15-50 | 1,600-25,000 | Selective |
| Non-methoxy variants | 0.016-0.500 | 10-50 | 100-3,125 | Moderately selective |
| Reference compounds (Rifampicin) | 0.5-2.0 | 25-50 | 12.5-100 | Standard reference |
The exceptional selectivity profile observed for methoxy-substituted pyrazolo[1,5-a]pyridine derivatives suggests that 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid may exhibit minimal cytotoxic effects against mammalian cells while maintaining potent antimycobacterial activity [2]. This favorable therapeutic window is attributed to the specific targeting of bacterial metabolic pathways that are absent or significantly different in eukaryotic cells [2].
The evaluation of cytotoxicity in multiple cell lines, including hepatocytes (HepG2), macrophages (THP-1), and lung fibroblasts (MRC5), has provided comprehensive safety profiling data [10] [2]. The consistently low cytotoxicity across diverse cell types indicates that the compound class may have acceptable safety margins for therapeutic development [2] [11].